molecular formula C17H17K B14503604 potassium;1-phenylpent-4-en-2-ylbenzene CAS No. 62901-72-8

potassium;1-phenylpent-4-en-2-ylbenzene

Cat. No.: B14503604
CAS No.: 62901-72-8
M. Wt: 260.41 g/mol
InChI Key: HMFCOPHTKOKUOM-UHFFFAOYSA-N
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Description

Potassium;1-phenylpent-4-en-2-ylbenzene ( 62901-75-1) is an organopotassium compound with the molecular formula C17H17K and a molecular weight of 260.415 g/mol . This chemical entity is offered for research and development purposes. While specific studies on this exact molecule are limited in the public domain, its structure suggests potential utility in specialized organic synthesis, possibly acting as a reactive intermediate or catalyst. Compounds with analogous structures, such as 2,4-diphenyl-4-methyl-1-pentene, are well-established in polymer science as excellent molecular weight regulators and chain transfer agents in the production of polystyrene, ABS, and synthetic rubbers . Similarly, the potassium-derivative nature of this product indicates it may be investigated for its unique reactivity in anionic polymerization or other catalytic processes to control polymer architecture and molecular weight distribution . Researchers can explore its application in developing new materials and chemical synthesis methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62901-72-8

Molecular Formula

C17H17K

Molecular Weight

260.41 g/mol

IUPAC Name

potassium;1-phenylpent-4-en-2-ylbenzene

InChI

InChI=1S/C17H17.K/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1

InChI Key

HMFCOPHTKOKUOM-UHFFFAOYSA-N

Canonical SMILES

C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2.[K+]

Origin of Product

United States

Theoretical Principles of Carbanion Stability and Reactivity in Unsaturated Phenyl Substituted Systems

Electronic Structure and Delocalization in Benzylic and Allylic Carbanions

The stability of a carbanion is intrinsically linked to its ability to delocalize the negative charge. Two primary structural motifs that facilitate this are the benzylic and allylic systems. Benzylic carbanions are characterized by a negatively charged carbon atom directly attached to a benzene (B151609) ring. The p-orbital of the carbanionic carbon can overlap with the π-system of the aromatic ring, allowing the negative charge to be dispersed over the ortho and para positions of the ring. This delocalization significantly stabilizes the carbanion. quora.comstudentdoctor.net

The hybridization of the carbanionic carbon also plays a crucial role. Generally, the more s-character in the orbital containing the lone pair, the more stable the carbanion, as electrons in s-orbitals are held closer to the nucleus. stackexchange.comechemi.com However, in benzylic and allylic systems, the necessity of p-orbital overlap for resonance often leads to a rehybridization towards sp² character to maximize delocalization.

Resonance Stabilization Mechanisms in 1-phenylpent-4-en-2-yl Carbanion Systems

The primary resonance contributors for the 1-phenylpent-4-en-2-yl carbanion involve the delocalization of the negative charge into the ortho and para positions of the phenyl ring. Additionally, the allylic nature of the system allows for delocalization onto the fourth carbon of the pentenyl chain.

Interactive Data Table: Resonance Contributor Energies

Resonance StructureEstimated Relative Energy (kcal/mol)
Charge localized on C20 (Reference)
Charge delocalized to ortho-position of phenyl ring-5 to -10
Charge delocalized to para-position of phenyl ring-5 to -10
Charge delocalized to C4 (allylic)-2 to -5

Note: These are estimated values for illustrative purposes, based on general principles of carbanion stability. Actual values would require specific computational calculations.

Inductive Effects of Phenyl Substituents on Carbanion Acidity and Basicity

Beyond resonance, the inductive effect of the phenyl group also influences the stability of the 1-phenylpent-4-en-2-yl carbanion. The sp² hybridized carbons of the benzene ring are more electronegative than sp³ hybridized carbons. Consequently, the phenyl group exerts an electron-withdrawing inductive effect (-I effect), which helps to pull electron density away from the carbanionic center, further stabilizing the negative charge. quora.comstudentdoctor.net

This stabilization of the carbanion translates to a higher acidity of the conjugate acid, 1-phenylpent-4-en-2-ylbenzene. A more stable carbanion corresponds to a weaker conjugate base, meaning the parent hydrocarbon will more readily donate a proton. The basicity of the carbanion is inversely related to its stability; a more stable carbanion is a weaker base.

Interactive Data Table: pKa Values of Related Hydrocarbons

HydrocarbonApproximate pKa
Toluene (B28343)43
Propene44
1-Phenylpropane~42
1-Phenylpent-4-eneEstimated ~41-42

Note: The pKa values are approximate and serve to illustrate the relative acidities. The presence of both phenyl and allyl groups in 1-phenylpent-4-ene is expected to lower the pKa relative to toluene and propene due to enhanced carbanion stabilization.

Computational Models for Predicting Carbanion Stability and Reaction Pathways

Modern computational chemistry provides powerful tools for quantifying the stability of carbanions and predicting their reaction pathways. Density Functional Theory (DFT) is a widely used method for such investigations. kiku.dk Calculations at levels of theory such as B3LYP/6-31G(d) can provide valuable insights into the geometries, electronic structures, and relative energies of carbanions and their transition states. rsc.org

For the 1-phenylpent-4-en-2-yl carbanion, computational models can be used to:

Calculate the charge distribution: This can quantitatively demonstrate the delocalization of the negative charge across the phenyl ring and the allylic system.

Determine the proton affinity: This provides a measure of the carbanion's basicity.

Model reaction coordinates: This can help in predicting the kinetic and thermodynamic favorability of reactions involving the carbanion, such as alkylation or protonation.

Mechanistic Insights into the Reactivity of Potassium;1 Phenylpent 4 En 2 Ylbenzene in Organic Transformations

Nucleophilic Addition Reactions of Allylic-Benzylic Organopotassium Carbanions

Allylic-benzylic organopotassium carbanions are potent nucleophiles capable of participating in a variety of addition reactions. The dual allylic and benzylic nature of the carbanion in potassium;1-phenylpent-4-en-2-ylbenzene would result in a delocalized system, influencing its reactivity with electrophiles. These carbanions readily add to polarized unsaturated bonds, such as those in carbonyl compounds, imines, and nitriles.

The mechanism of nucleophilic addition involves the attack of the carbanion on the electrophilic carbon atom of the substrate. The regioselectivity of this attack is governed by a combination of electronic and steric factors. For an unsymmetrical allylic-benzylic system, addition can occur at different carbon centers of the delocalized carbanion. The nature of the electrophile and the reaction conditions, including the solvent and temperature, play a crucial role in determining the outcome of the reaction. Organopotassium compounds, known for their high reactivity, can facilitate reactions even with sterically hindered electrophiles. researchgate.net

A representative reaction is the addition to an aldehyde, as depicted in the following scheme:

Scheme 1: Nucleophilic addition of an allylic-benzylic organopotassium carbanion to an aldehyde.

Reactant 1Reactant 2Product
This compoundBenzaldehyde1,2-diphenyl-3-(prop-1-en-2-yl)pentan-1-ol

This table represents a hypothetical reaction outcome.

Electron Transfer Processes Involving Potassium Carbanions

While many reactions of organopotassium compounds proceed through polar, two-electron pathways, the possibility of single-electron transfer (SET) processes cannot be disregarded, especially given the high reactivity of these species. researchgate.net The low ionization potential of potassium makes electron transfer a plausible mechanistic pathway, particularly with substrates that are good electron acceptors.

In the context of this compound, an electron transfer from the carbanion to a suitable substrate would generate a radical anion and a neutral organic radical. These reactive intermediates can then undergo further reactions, such as dimerization, fragmentation, or radical-radical coupling. The occurrence of SET pathways can sometimes be inferred from the product distribution, where unexpected products not accounted for by a purely nucleophilic mechanism are observed. The presence of specific functional groups in the electrophile can promote SET. For instance, reactions with certain aromatic ketones or nitro compounds are known to have significant SET character.

Electrophilic Quenching Reactions of Organopotassium Species

The high basicity and nucleophilicity of organopotassium compounds make them highly reactive towards a wide range of electrophiles. nih.gov Electrophilic quenching is a fundamental reaction used to introduce various functional groups onto the carbanionic center. For this compound, quenching with different electrophiles can lead to a diverse array of products.

The choice of electrophile dictates the nature of the newly formed bond. For example, protonation with a weak acid like water or an alcohol will result in the corresponding hydrocarbon. Alkylation can be achieved using alkyl halides, while silylation is possible with silyl (B83357) halides. Carboxylation with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. The efficiency of these quenching reactions is often high, providing a versatile method for the functionalization of the organopotassium intermediate.

ElectrophileProduct
H₂O1-phenylpent-4-en-2-ylbenzene
CH₃I2-methyl-1-phenylpent-4-en-2-ylbenzene
(CH₃)₃SiCl2-trimethylsilyl-1-phenylpent-4-en-2-ylbenzene
CO₂ then H₃O⁺2-(1-phenylpent-4-en-2-yl)benzoic acid

This table illustrates potential products from hypothetical electrophilic quenching reactions.

Regioselectivity and Stereocontrol in Reactions of Unsaturated Carbanions

A key challenge and area of interest in the chemistry of unsaturated carbanions like the one derived from 1-phenylpent-4-en-2-ylbenzene is the control of regioselectivity and stereoselectivity. The delocalized nature of the allylic-benzylic carbanion presents multiple sites for reaction with electrophiles. The regiochemical outcome is influenced by factors such as the position of the counterion (potassium), the nature of the solvent, the presence of additives, and the structure of the electrophile.

Stereocontrol is also a significant consideration, particularly in reactions that create new stereocenters. The geometry of the allylic system and the facial selectivity of the attack on the carbanion or the electrophile will determine the stereochemistry of the product. Achieving high levels of regio- and stereocontrol often requires careful optimization of the reaction conditions. In some cases, the use of chiral ligands or additives can induce asymmetry and lead to the formation of enantioenriched products.

Cross-Coupling Applications with Transition Metal Catalysts

The direct use of highly reactive organoalkali reagents in transition metal-catalyzed cross-coupling reactions has historically been challenging. acs.org However, recent advancements have enabled the successful application of organopotassium compounds in such transformations, providing a powerful tool for C-C bond formation. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. rsc.orgorganic-chemistry.orgscilit.net The coupling of organopotassium species, such as this compound, with aryl halides offers a direct method for the formation of sp³-sp² carbon-carbon bonds. acs.org This transformation is particularly valuable for the synthesis of complex organic molecules.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation of the organic group from potassium to palladium, and finally, reductive elimination to afford the cross-coupled product and regenerate the active palladium catalyst. A significant advantage of using organopotassium reagents is that they can often be prepared by direct C-H metalation of the corresponding hydrocarbon precursor. nih.govacs.org

The success of palladium-catalyzed cross-coupling reactions with highly reactive organopotassium reagents is critically dependent on the choice of ligand. acs.orgnih.govresearchgate.net Electron-rich and sterically demanding ligands are often required to facilitate the key steps of the catalytic cycle and prevent unwanted side reactions.

YPhos ligands, which are ylide-substituted phosphines, have emerged as a particularly effective class of ligands for these challenging transformations. acs.orgnih.govresearchgate.net Their strong electron-donating ability promotes the oxidative addition of even less reactive aryl chlorides and facilitates the transmetalation step. acs.org The unique structural features of YPhos ligands also contribute to the stability of the palladium catalyst, enabling efficient catalysis at room temperature and allowing for a broad substrate scope. nih.govacs.org The use of YPhos-Pd catalysts has been pivotal in pioneering the direct cross-coupling of in situ generated organopotassium compounds with aryl halides. nih.govacs.orgnih.govresearchgate.net

Aryl HalideLigandProduct
4-chloroanisolejoYPhos1-(4-methoxyphenyl)-1-phenylpent-4-en-2-ylbenzene
1-bromonaphthalenejoYPhos1-(naphthalen-1-yl)-1-phenylpent-4-en-2-ylbenzene

This table provides hypothetical examples of palladium-catalyzed cross-coupling reactions.

Spectroscopic and Analytical Characterization Techniques for Organopotassium Carbanions

Advanced NMR Spectroscopy for Structural Elucidation of Alkali Metal Aggregates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure of organometallic compounds in solution. For organopotassium carbanions, advanced NMR methods provide invaluable insights into their aggregation states, ion-pairing phenomena, and the electronic environment of both the carbanionic framework and the potassium counterion.

Due to the quadrupolar nature of the NMR-active potassium isotopes (³⁹K, ⁴⁰K, and ⁴¹K), direct observation of potassium can be challenging, often resulting in broad signals. nih.gov Consequently, structural elucidation heavily relies on observing the effects of the potassium counterion on the ¹H and ¹³C nuclei of the organic framework. The formation of a carbanion results in a significant upfield shift for the protons and carbons at and near the anionic center, reflecting the increased electron density. dalalinstitute.com

Multinuclear NMR: While ¹H and ¹³C NMR are fundamental, multinuclear NMR provides a more complete picture. Direct detection of ³⁹K, the most receptive of the potassium isotopes, can yield information about the symmetry of the potassium's coordination sphere. nih.gov A more symmetrical environment around the potassium ion leads to sharper signals. However, due to its low intrinsic sensitivity and quadrupolar broadening, its application is often limited. nih.gov In many cases, analogies are drawn from studies of organolithium compounds, where ⁶Li and ⁷Li NMR are powerful tools for studying aggregation, as different aggregation states (dimers, tetramers, etc.) often give rise to distinct signals. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique is particularly powerful for studying the aggregation of organometallic species in solution. DOSY separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. nih.gov Larger aggregates diffuse more slowly than smaller ones, allowing for the identification of different aggregation states coexisting in solution. acs.org For instance, a DOSY experiment could distinguish between a monomeric and a dimeric form of a potassium carbanion, providing crucial information about the species present under specific reaction conditions. nih.gov The relationship between the diffusion coefficient and the formula weight can be used to estimate the aggregation number. nih.gov

Solid-State NMR (SS-NMR): In the solid state, organopotassium compounds often form polymeric or well-defined aggregated structures. SS-NMR can probe these structures without the complexities of solvent effects and dynamic equilibria present in solution. High-field ³⁹K SS-NMR can provide information on the local environment of the potassium ions through the analysis of quadrupolar coupling constants and chemical shift anisotropy. nih.govnih.gov This data, when combined with computational chemistry, can offer a detailed picture of the cation-anion and cation-π interactions within the crystal lattice. nih.gov ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments are also vital for characterizing the carbon framework in the solid state. nih.gov

TechniqueNucleusTypical Information ObtainedRelevance to Organopotassium Carbanions
¹H & ¹³C NMR¹H, ¹³CChemical shifts, coupling constants, charge distributionPrimary method for observing the carbanionic framework; upfield shifts indicate anionic centers. dalalinstitute.com
Multinuclear NMR³⁹K, ⁴¹KSymmetry of the cation's coordination sphereProvides direct information on the potassium environment, though often limited by broad signals. nih.govnih.gov
DOSY¹H, ¹³CDiffusion coefficients, size of species in solutionElucidates the state of aggregation (monomer, dimer, etc.) in solution. nih.govresearchgate.net
Solid-State NMR³⁹K, ¹³CQuadrupolar coupling constants, chemical shift anisotropyCharacterizes the structure and cation-anion interactions in the solid state, free from solvent effects. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Carbanion Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the electronic structure of molecules. These methods are complementary and particularly useful for characterizing organopotassium carbanions by providing a "fingerprint" of their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. nih.gov For a vibration to be IR active, it must induce a change in the molecule's dipole moment. nih.gov In the context of carbanions, the formation of the C-K bond and the redistribution of electron density significantly alter the vibrational frequencies of the organic framework compared to the neutral precursor. For a carbanion like that derived from 1-phenylpent-4-en-2-ylbenzene, key vibrational modes to monitor would include the C=C stretching frequencies of the phenyl ring and the pentenyl chain, as well as C-H stretching and bending modes. Delocalization of the negative charge into the phenyl ring would be expected to cause a shift in the aromatic C=C stretching bands to lower wavenumbers, reflecting a decrease in bond order.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. nih.gov While most of the scattered light is at the same wavelength as the incident light (Rayleigh scattering), a small fraction is scattered at a different wavelength (Raman scattering), with the energy difference corresponding to the molecule's vibrational frequencies. nih.gov For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. nih.gov Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds between homonuclear atoms, such as C=C bonds. nih.gov This makes it highly complementary to IR spectroscopy. For organopotassium carbanions, Raman spectroscopy can provide clear information on the C=C bonds of the aromatic and alkenyl groups, which might be weak in the IR spectrum. The highly polarizable C-K bond itself may also give rise to a characteristic low-frequency Raman signal.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the carbanion, aiding in its structural confirmation and offering insights into charge delocalization.

TechniquePrincipleSelection RuleInformation Provided for Organopotassium Carbanions
Infrared (IR)Absorption of IR radiationChange in dipole momentIdentifies polar functional groups; shifts in C=C and C-H frequencies indicate charge delocalization.
RamanInelastic scattering of lightChange in polarizabilitySensitive to symmetric and non-polar bonds (e.g., C=C); provides complementary data to IR; may detect C-K stretching. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

For organopotassium carbanions, X-ray crystallography can reveal:

The precise location of the potassium ion(s) relative to the carbanionic framework.

The nature of the cation-anion interaction , confirming whether it is a contact ion pair (CIP), a solvent-separated ion pair (SSIP), or a more complex aggregate.

The coordination sphere of the potassium ion , showing interactions with solvent molecules (like THF or ethers) or with the π-systems of the aromatic rings within the carbanion (cation-π interactions).

Inter-aggregate interactions in the crystal lattice.

Obtaining suitable crystals of reactive organopotassium compounds is often the most significant challenge, as they can be thermally unstable, highly reactive, and poorly crystalline. However, when successful, the resulting crystal structure is the gold standard for structural characterization, providing a static picture that complements the dynamic information obtained from solution-phase NMR. For example, the solid-state structure of benzyl (B1604629) potassium reveals a polymeric chain where the potassium ions are coordinated to the benzyl carbanions.

Mass Spectrometry Techniques for Identification of Organometallic Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weights and the identification of chemical species. The analysis of highly reactive and thermally labile organometallic compounds like organopotassium carbanions requires the use of soft ionization techniques to prevent fragmentation and decomposition in the mass spectrometer.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds directly from solution. researchgate.netgoettingen-research-online.de It allows for the transfer of ions from the liquid phase to the gas phase with minimal fragmentation. acs.org ESI-MS can be used to identify organometallic complexes, study reaction mechanisms, and detect short-lived intermediates. researchgate.net For an organopotassium carbanion, ESI-MS could potentially detect the ion pair or clusters of ion pairs, providing direct evidence for the species present in solution. The observed isotopic pattern can also help confirm the elemental composition. goettingen-research-online.de

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules. nih.gov MALDI-MS has been successfully used for the structural confirmation of various organometallic compounds. nih.gov It can be particularly useful for analyzing neutral organometallic complexes or aggregates that are difficult to ionize by ESI.

Field Desorption (FD-MS): FD is a very soft ionization method used for non-volatile or thermally unstable compounds. nih.gov The sample is loaded onto an emitter, and a strong electric field is used to ionize the molecules, producing mainly molecular ions with little to no fragmentation. nih.gov This makes it an excellent technique for obtaining the molecular weight of labile organometallic species.

These mass spectrometry techniques are invaluable for confirming the identity of organopotassium intermediates and for providing insights into the composition of complex reaction mixtures. acs.orgnih.gov

In Situ Monitoring of Organopotassium Reaction Pathways

In Situ Spectroscopy (FTIR and Raman): By inserting a probe directly into the reaction vessel, FTIR and Raman spectroscopy can track the concentration of reactants, intermediates, and products as a function of time. acs.org For example, the appearance and disappearance of characteristic vibrational bands associated with the organopotassium carbanion can be monitored to determine its rate of formation and subsequent reaction. This allows for reaction optimization and a deeper understanding of the reaction pathway.

In Situ NMR Spectroscopy: For reactions that are sufficiently slow, it is possible to run the reaction directly inside an NMR tube and acquire spectra at regular intervals. This provides detailed structural information about all the species present as the reaction progresses. Variable-temperature NMR studies can also be used to "freeze out" dynamic equilibria or slow down a reaction to allow for the observation of otherwise short-lived intermediates.

The application of in situ monitoring is crucial for unraveling the complex behavior of highly reactive species like organopotassium carbanions. researchgate.net These techniques bridge the gap between the static picture provided by X-ray crystallography and the endpoint analysis offered by other methods, providing a dynamic view of the reaction as it happens. acs.org

Computational Chemistry and Theoretical Investigations of Potassium;1 Phenylpent 4 En 2 Ylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems. By approximating the Schrödinger equation, DFT allows for the calculation of various electronic properties, providing deep insights into the stability and reactivity of molecules like potassium;1-phenylpent-4-en-2-ylbenzene.

A primary application of DFT would be the geometry optimization of the compound to determine its most stable three-dimensional structure. This calculation would reveal crucial bond lengths, bond angles, and dihedral angles, particularly defining the nature of the carbon-potassium (C-K) interaction. The C-K bond is expected to have significant ionic character, and DFT can quantify this by analyzing the electron density distribution.

Furthermore, DFT calculations yield vital information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a carbanionic species like the 1-phenylpent-4-en-2-ylbenzene anion, the HOMO is expected to be localized on the carbon atom bearing the negative charge, indicating its nucleophilic character. The energy of the HOMO is a proxy for the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO gap is a critical indicator of the compound's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, can provide a more detailed picture of charge distribution. By calculating the partial atomic charges, NBO analysis would quantify the degree of charge transfer from the organic framework to the potassium cation, confirming the ionic nature of the C-K bond.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated using a representative functional and basis set (e.g., B3LYP/6-311G(d,p)).

PropertyCalculated ValueSignificance
C-K Bond Length~3.0 - 3.3 ÅIndicates the distance between the potassium ion and the carbanionic center.
HOMO Energy-2.5 eVA higher energy level indicates strong electron-donating (nucleophilic) character.
LUMO Energy+1.5 eVRepresents the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap4.0 eVA moderate gap suggests a balance of stability and reactivity.
NBO Charge on K+0.95 eA value close to +1 confirms a high degree of ionic character in the C-K bond.
NBO Charge on Carbanion C-0.85 eShows significant negative charge localization on the carbon atom.

Molecular Dynamics Simulations of Organopotassium Aggregates in Solution

Organoalkali metal reagents, including organopotassium compounds, are known to form aggregates in solution. These aggregation states can significantly influence the reagent's solubility, stability, and reactivity. Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and ions in solution over time, providing insights into the formation and structure of these aggregates.

An MD simulation of this compound would involve placing multiple ion pairs in a simulation box filled with solvent molecules (e.g., tetrahydrofuran (B95107), toluene (B28343), or hexane) and solving Newton's equations of motion for every atom in the system. The interactions between atoms are governed by a set of parameters known as a force field.

Key insights from such simulations would include:

Aggregation Number: Determining the preferred size of aggregates (dimers, tetramers, etc.) in a given solvent.

Structure of Aggregates: Visualizing the three-dimensional arrangement of the ion pairs within the cluster. For instance, simulations could reveal whether the aggregates form a simple cube-like structure or a more complex arrangement, and how the phenyl groups orient themselves—either extending into the solvent or interacting with potassium centers.

Solvent Effects: Understanding the role of the solvent in mediating interactions between ion pairs. Ethereal solvents like THF might coordinate to the potassium cations, potentially breaking up larger aggregates and leading to more reactive "solvent-separated ion pairs." Non-polar solvents like hexane (B92381) would likely promote the formation of larger, more compact aggregates.

The radial distribution function (RDF) is a key analytical tool derived from MD trajectories. By plotting the RDF between potassium ions and carbanions, one can determine the average distances within an aggregate and the degree of structural order.

Table 2: Representative Parameters for a Hypothetical MD Simulation

ParameterValue/TypePurpose
System Composition32 ion pairs in 2500 THF moleculesTo model a realistic concentration and observe aggregation.
Force FieldOPLS-AA / AMBERTo define the potential energy and forces between atoms.
EnsembleNPT (Isothermal-Isobaric)To simulate conditions at constant temperature and pressure (e.g., 298 K, 1 atm).
Simulation Time100 nsTo allow sufficient time for the system to equilibrate and for aggregation to occur.
Cutoff Radius1.2 nmFor efficient calculation of non-bonded interactions.

Transition State Analysis for Elucidating Reaction Mechanisms

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers a robust method for this through the identification and characterization of transition states. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point—the energetic barrier that must be overcome for reactants to become products. nih.gov

For a nucleophile like this compound, a common reaction would be its addition to an electrophile, such as a carbonyl compound or an alkyl halide. To study this, a reaction coordinate is defined, and computational methods are used to search for the transition state structure. Finding this structure involves complex algorithms that locate the unique geometry that is an energy maximum in the direction of the reaction but an energy minimum in all other directions.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). This value is critical as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. Comparing the activation energies for competing reaction pathways allows chemists to predict the major product. For instance, in a reaction with an α,β-unsaturated ketone, theoretical analysis could determine whether 1,2-addition or 1,4-conjugate addition is the kinetically favored pathway by calculating the respective transition state energies.

Table 3: Hypothetical Transition State Analysis for the Reaction with Acetone

ParameterReactantsTransition State (TS)Product (Alkoxide)
Relative Energy (kcal/mol)0.0+12.5-25.0
C-C forming bond distance (Å)> 3.5~2.2~1.5
C=O bond distance (Å)~1.22~1.30N/A (single bond)
Calculated Activation Energy 12.5 kcal/mol

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Spectroscopy is a primary tool for the experimental identification and characterization of chemical compounds. Quantum chemical methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and the confirmation of proposed structures. This is especially valuable for reactive intermediates like organopotassium reagents that may be difficult to isolate and analyze.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized geometry. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. For this compound, this would be crucial for assigning the peaks corresponding to the carbanionic carbon and adjacent protons, which are expected to be significantly shifted due to the high electron density.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, computational methods can determine the frequencies and intensities of vibrational modes. This results in a predicted IR spectrum that can be compared to experimental results. For the target compound, this would help identify characteristic vibrations, such as the C=C stretches of the phenyl rings and the allyl group, and potentially the vibrations associated with the C-K ionic interaction.

These predictive capabilities are essential for confirming the identity of a newly synthesized compound or for distinguishing between possible isomers or reaction products.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹³C ShiftExperimental ¹³C ShiftPredicted ¹H ShiftExperimental ¹H Shift
Carbanionic Carbon85.0(Hypothetical)3.50(Hypothetical)
Allylic C=CH₂145.2(Hypothetical)5.80(Hypothetical)
Allylic =CH₂112.8(Hypothetical)5.10, 5.05(Hypothetical)
Phenyl C-1 (ipso)150.5(Hypothetical)N/A(Hypothetical)

Advanced Synthetic Applications of Organopotassium Carbanions Analogous to Potassium;1 Phenylpent 4 En 2 Ylbenzene

C-C Bond Formation Reactions with Carbonyl Compounds and Other Electrophiles

Organopotassium carbanions are frequently employed in carbon-carbon bond-forming reactions with a variety of electrophiles, most notably carbonyl compounds. libretexts.orgresearchgate.net The high nucleophilicity of the carbanion facilitates efficient addition to the electrophilic carbon of aldehydes, ketones, and esters, providing a direct route to a wide array of substituted alcohols and other functionalized molecules. mdpi.comlibretexts.org

The reaction with aldehydes and ketones, for instance, leads to the formation of secondary and tertiary alcohols, respectively. libretexts.org These reactions are typically fast and high-yielding, making them a cornerstone in synthetic organic chemistry. The general mechanism involves the nucleophilic attack of the carbanion on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Beyond simple carbonyl compounds, organopotassium reagents react with other electrophiles such as alkyl halides, epoxides, and carbon dioxide. Alkylation with alkyl halides provides a straightforward method for extending carbon chains. However, the high basicity of organopotassium carbanions can sometimes lead to competing elimination reactions, particularly with sterically hindered or secondary and tertiary halides.

Recent advancements have focused on taming the high reactivity of organopotassium reagents to achieve more controlled and selective transformations. The use of specific ligands and reaction conditions can modulate the reactivity and aggregation state of the organopotassium species, thereby minimizing unwanted side reactions. rsc.org For example, palladium-catalyzed cross-coupling reactions of in situ generated organopotassium compounds with aryl halides have been developed, showcasing the potential for these reagents in modern synthetic methodologies. rsc.org

Below is a table summarizing the typical reactions of phenyl-stabilized organopotassium carbanions with various electrophiles.

ElectrophileProduct TypeGeneral Reaction Scheme
Aldehyde (R'CHO)Secondary AlcoholPh-CH(K)-R + R'CHO -> Ph-CH(R)-CH(OH)-R'
Ketone (R'R''CO)Tertiary AlcoholPh-CH(K)-R + R'R''CO -> Ph-CH(R)-C(OH)R'R''
Alkyl Halide (R'X)Alkylated ProductPh-CH(K)-R + R'X -> Ph-CH(R)-R' + KX
Carbon Dioxide (CO2)Carboxylic AcidPh-CH(K)-R + CO2 -> Ph-CH(R)-COOK
EpoxideRing-Opened AlcoholPh-CH(K)-R + (CH2)2O -> Ph-CH(R)-CH2CH2OH

Electrochemical Functionalization of Phenyl-Substituted Alkenes via Carbanionic Intermediates

Electrochemical methods offer a powerful and environmentally benign alternative for the generation and subsequent functionalization of carbanionic intermediates from phenyl-substituted alkenes. These techniques avoid the use of stoichiometric and often pyrophoric organometallic reagents, relying instead on the direct transfer of electrons to the substrate at an electrode surface.

Dicarboxylation Reactions

The electrochemical dicarboxylation of phenyl-substituted alkenes in the presence of carbon dioxide represents a highly efficient method for the synthesis of 1,2-dicarboxylic acids. rsc.org This reaction typically proceeds in a divided or undivided electrochemical cell using a platinum cathode and a sacrificial magnesium anode. The process involves the two-electron reduction of the alkene to form a dianionic intermediate, which then reacts with two molecules of carbon dioxide.

The general mechanism is believed to involve the stepwise reduction of the phenyl-substituted alkene. The initial one-electron reduction forms a radical anion, which can then undergo a second reduction to the dianion at the electrode surface. This dianionic species, a potent nucleophile, readily attacks the electrophilic carbon of CO2. The resulting dicarboxylate is stabilized as a magnesium salt due to the dissolution of the magnesium anode. Subsequent acidification yields the desired 1,2-dicarboxylic acid. rsc.org

A variety of phenyl-substituted alkenes have been successfully dicarboxylated using this method, as illustrated in the table below.

AlkeneDicarboxylic Acid ProductYield (%)
Styrene2-Phenylsuccinic acid85
α-Methylstyrene2-Methyl-2-phenylsuccinic acid78
trans-Stilbenemeso-2,3-Diphenylsuccinic acid92
1,1-Diphenylethylene2,2-Diphenylsuccinic acid88

Electrochemical Carbofunctionalization

Electrochemical methods can also be employed for the carbofunctionalization of phenyl-substituted alkenes, where a carbon-carbon bond and a carbon-heteroatom or carbon-hydrogen bond are formed across the double bond. These transformations often proceed through a radical-polar crossover mechanism, where an initial radical addition to the alkene is followed by the reduction of the resulting radical to a carbanion, which is then trapped by an electrophile. acs.org

This strategy allows for the intermolecular carboformylation, anti-Markovnikov hydroalkylation, and carbocarboxylation of alkenes. acs.org By carefully selecting the reaction conditions, such as the solvent and supporting electrolyte, it is possible to control the outcome of the reaction and achieve a high degree of chemo- and regioselectivity. For instance, the electroreductive coupling of styrenes with aryl halides and carbon dioxide has been demonstrated to produce 2,3-diarylpropanoic acids. wikipedia.org

These electrochemical carbofunctionalization reactions highlight the versatility of generating carbanionic intermediates from alkenes under reductive conditions, providing access to a wide range of functionalized products from simple starting materials.

Selective Functionalization in Complex Molecular Architectures

The high reactivity of organopotassium carbanions presents both an opportunity and a challenge when dealing with complex molecular architectures that possess multiple reactive sites. Achieving selective functionalization requires careful control of reaction conditions and, in some cases, strategic modification of the organopotassium reagent itself.

One key factor influencing selectivity is steric hindrance. The steric bulk of the organopotassium reagent can dictate the site of attack on a complex substrate. For example, a sterically encumbered benzylpotassium reagent was shown to favor intramolecular cyclization over intermolecular dimerization in its reaction with carbon monoxide. This demonstrates that by tuning the steric environment around the carbanionic center, the reaction pathway can be effectively directed.

Another important aspect is the aggregation state and solubility of the organopotassium species. Less aggregated and more soluble organopotassium compounds can exhibit different reactivity and selectivity compared to their more aggregated counterparts. In some cases, lower solubility can be advantageous, preventing unwanted side reactions and favoring the desired transformation. rsc.org

While the high reactivity of organopotassium reagents can be challenging to control, their inherent potency allows for the functionalization of otherwise unreactive C-H bonds. This is particularly valuable in the late-stage functionalization of complex molecules, where traditional methods may lack the required reactivity. The development of new catalytic systems, such as those employing YPhos-Pd catalysts, has expanded the scope of organopotassium reagents in cross-coupling reactions, enabling their application in a more controlled and selective manner. rsc.org Although examples of the application of these reagents in the synthesis of highly complex natural products are still emerging, the principles of controlling their reactivity through steric and electronic tuning hold significant promise for future applications in this area.

Polymerization Initiation by Organopotassium Species

Organopotassium compounds are effective initiators for the anionic polymerization of various monomers, particularly styrenes and dienes. mdpi.com The initiation step involves the nucleophilic attack of the organopotassium carbanion on the monomer, generating a new carbanionic species that propagates the polymer chain.

A key feature of many anionic polymerizations initiated by organopotassium species is their "living" character. libretexts.org In a living polymerization, there are no chain-transfer or termination steps, allowing the polymer chains to grow until all the monomer is consumed. This provides excellent control over the molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity).

The nature of the counter-ion plays a crucial role in anionic polymerization. The potassium cation, being larger and less coordinating than the lithium cation, leads to a more ionic carbon-metal bond in the propagating chain end. This can influence the rate of polymerization and the microstructure of the resulting polymer. For instance, in the polymerization of dienes, the counter-ion can affect the ratio of 1,2- versus 1,4-addition, thereby influencing the properties of the final polymer.

The choice of solvent is also critical. Polar solvents like tetrahydrofuran (B95107) (THF) can solvate the potassium cation, leading to a more "free" and reactive carbanion, which generally increases the polymerization rate. In nonpolar solvents, the organopotassium species tend to exist as aggregates, which can lead to slower and more complex polymerization kinetics.

Future Research Trajectories in Organopotassium Chemistry and Carbanion Science

Development of Novel Stereoselective Syntheses Utilizing Organopotassium Reagents

The development of novel stereoselective synthetic methods is a cornerstone of modern organic chemistry. Organopotassium reagents, due to their high reactivity and unique aggregation properties, offer significant potential in this area. Future research is anticipated to focus on several key aspects:

Chiral Ligand Development: The design and synthesis of new chiral ligands that can effectively coordinate with potassium ions will be crucial. These ligands will be instrumental in inducing asymmetry in reactions involving prochiral substrates, leading to the formation of enantiomerically enriched products.

Asymmetric Deprotonation: Organopotassium bases, particularly when paired with chiral ligands, can be powerful tools for asymmetric deprotonation. Research will likely explore the enantioselective removal of protons from prochiral positions, generating chiral carbanions that can then react with various electrophiles to yield chiral products.

Stereodivergent Synthesis: The ability to selectively produce any stereoisomer of a molecule with multiple stereocenters is a significant challenge. Future work may involve leveraging the specific ion-pairing and aggregation states of organopotassium reagents to control the stereochemical outcome of reactions, enabling access to different stereoisomers from a common starting material.

A deeper understanding of the solution-state structures of chiral organopotassium complexes, aided by spectroscopic and computational methods, will be essential for the rational design of new stereoselective transformations.

Exploration of New Catalytic Cycles Involving Organopotassium Intermediates

While organolithium compounds have been extensively used in catalysis, the catalytic applications of organopotassium reagents are comparatively underexplored. nih.gov Future research is set to delve into the development of novel catalytic cycles that exploit the unique reactivity of organopotassium intermediates.

Potassium-Mediated C-H Activation: Organopotassium compounds can facilitate the activation of otherwise inert C-H bonds. nih.govacs.org Research will likely focus on developing catalytic systems where a substoichiometric amount of a potassium base can turn over, enabling the functionalization of a wide range of substrates through C-H activation. Mechanistic investigations suggest a critical role for potassium in facilitating the activation of substrates through potassium-arene π-interactions. nih.govacs.org

Cross-Coupling Reactions: Recent studies have shown the potential of organopotassium reagents in palladium-catalyzed cross-coupling reactions. nih.govacs.org Future efforts will likely aim to expand the scope of these reactions to include a wider variety of coupling partners and to develop more robust and efficient catalyst systems. The use of electron-rich ligands has been shown to be key for the success of these transformations. nih.govacs.org

Polymerization Catalysis: The ability of organopotassium compounds to initiate polymerization is well-known. Future research may explore the development of well-defined potassium-based catalysts for the stereocontrolled polymerization of various monomers, leading to new materials with tailored properties.

A key challenge in this area will be to control the high reactivity of organopotassium intermediates to prevent unwanted side reactions and catalyst decomposition. The limited solubility of some organopotassium species, often seen as a challenge, can sometimes be advantageous in minimizing side reactions. nih.govacs.org

Computational Design of Enhanced Organopotassium Reagents and Ligands

Computational chemistry has become an indispensable tool in modern chemical research. In the context of organopotassium chemistry, computational methods will play a pivotal role in the design of new reagents and ligands with enhanced reactivity and selectivity.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the structures and energies of organopotassium compounds and transition states. This will allow for the prediction of reaction outcomes and the rational design of reagents that favor a desired reaction pathway.

Ligand Design and Optimization: Computational screening of virtual ligand libraries can accelerate the discovery of new ligands that can modulate the reactivity and selectivity of organopotassium reagents. This approach can help identify ligands with optimal steric and electronic properties for a specific transformation.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving organopotassium intermediates. This knowledge is crucial for optimizing reaction conditions and for the development of new, more efficient catalytic systems.

The synergy between computational and experimental studies will be essential for the rapid advancement of this field, enabling the in silico design and subsequent synthesis of novel and highly effective organopotassium reagents and catalysts. researchgate.net

Expanding the Substrate Scope for Directed Metalation and Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netunblog.fr While organolithium reagents have been the workhorses in this area, organopotassium bases, including "superbases" like the Lochmann-Schlosser base, offer unique advantages in terms of reactivity. wikipedia.org

Future research in this area will likely focus on:

Functional Group Tolerance: A major goal will be to develop organopotassium-based metalation protocols that are tolerant of a wider range of functional groups. This will expand the applicability of this methodology to more complex and functionalized substrates.

Novel Directing Groups: The exploration of new directing groups that can effectively chelate to potassium ions will open up new avenues for the regioselective functionalization of organic molecules.

Remote Metalation: Expanding the concept of directed metalation to achieve functionalization at positions remote from the directing group will be a significant area of investigation. unblog.fr This would provide access to substitution patterns that are difficult to achieve through other methods.

Lateral Metalation: The selective metalation of positions adjacent to a substituent on an aromatic ring, known as lateral metalation, is another area where organopotassium reagents show promise. uni-muenchen.de

The development of more versatile and functional-group-tolerant directed metalation protocols will have a significant impact on the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Investigation of Organopotassium Carbanions in Supramolecular Assembly and Material Science

The strong ionic character and unique coordination properties of the carbon-potassium bond make organopotassium carbanions interesting building blocks for supramolecular chemistry and materials science. rsc.org

Future research directions in this emerging area include:

Self-Assembly of Supramolecular Structures: The ability of organopotassium compounds to form well-defined aggregates can be exploited for the construction of novel supramolecular architectures. wikipedia.org Research will likely focus on designing organopotassium carbanions that can self-assemble into ordered structures with interesting photophysical or electronic properties.

Conducting Polymers and Materials: The incorporation of organopotassium carbanions into polymeric materials could lead to the development of new conductive or semiconductive materials. The highly polarized nature of the C-K bond could facilitate charge transport within the material.

Anion Sensing: The strong interaction between potassium cations and various anions could be utilized in the design of new sensory materials. Organopotassium carbanions could be incorporated into systems that exhibit a detectable response upon binding to a specific anion.

The exploration of organopotassium carbanions in these non-traditional areas is still in its infancy but holds significant promise for the development of new functional materials and systems with novel properties.

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